molecular formula C15H11N3O B11861267 1-(6-(Quinoxalin-2-yl)pyridin-2-yl)ethanone

1-(6-(Quinoxalin-2-yl)pyridin-2-yl)ethanone

Katalognummer: B11861267
Molekulargewicht: 249.27 g/mol
InChI-Schlüssel: TZWPDZWIIBCVJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-(Quinoxalin-2-yl)pyridin-2-yl)ethanone is a heterocyclic compound that features both quinoxaline and pyridine moieties. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of both quinoxaline and pyridine rings in its structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone typically involves the condensation of quinoxaline derivatives with pyridine derivatives under specific reaction conditions. One common method involves the reaction of 2-chloroquinoxaline with 2-acetylpyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance production efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-(Quinoxalin-2-yl)pyridin-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides and pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinoxaline or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoxaline N-oxides and pyridine N-oxides.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted quinoxaline and pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(6-(Quinoxalin-2-yl)pyridin-2-yl)ethanone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

1-(6-(Quinoxalin-2-yl)pyridin-2-yl)ethanone can be compared with other similar compounds, such as:

List of Similar Compounds

  • 2-(6-Methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone
  • 1-(6-(Quinolin-2-yl)pyridin-2-yl)ethanone
  • N-(1-(6-(Quinoxalin-2-yl)pyridine-2-yl)ethylidene)benzenamines

Eigenschaften

Molekularformel

C15H11N3O

Molekulargewicht

249.27 g/mol

IUPAC-Name

1-(6-quinoxalin-2-ylpyridin-2-yl)ethanone

InChI

InChI=1S/C15H11N3O/c1-10(19)11-7-4-8-14(17-11)15-9-16-12-5-2-3-6-13(12)18-15/h2-9H,1H3

InChI-Schlüssel

TZWPDZWIIBCVJS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=CC(=N1)C2=NC3=CC=CC=C3N=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.